1-(5,6-Dimethylbenzimidazol-1-yl)sulfinyl-5,6-dimethylbenzimidazole
Description
1-(5,6-Dimethylbenzimidazol-1-yl)sulfinyl-5,6-dimethylbenzimidazole is a compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are heterocyclic aromatic compounds that consist of a benzene ring fused to an imidazole ring. This specific compound is characterized by the presence of two dimethylbenzimidazole groups connected via a sulfinyl linkage.
Properties
IUPAC Name |
1-(5,6-dimethylbenzimidazol-1-yl)sulfinyl-5,6-dimethylbenzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4OS/c1-11-5-15-17(7-13(11)3)21(9-19-15)24(23)22-10-20-16-6-12(2)14(4)8-18(16)22/h5-10H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGWUAQPEJCQBFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C=N2)S(=O)N3C=NC4=C3C=C(C(=C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(5,6-Dimethylbenzimidazol-1-yl)sulfinyl-5,6-dimethylbenzimidazole typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 5,6-dimethylbenzimidazole, which can be obtained by the reduction of 2-nitro-4-methylacetanilide.
Sulfinylation: The next step involves the introduction of the sulfinyl group. This can be achieved by reacting 5,6-dimethylbenzimidazole with a sulfinylating agent under controlled conditions.
Coupling Reaction: Finally, the two sulfinylated 5,6-dimethylbenzimidazole molecules are coupled together to form the desired compound.
Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity.
Chemical Reactions Analysis
1-(5,6-Dimethylbenzimidazol-1-yl)sulfinyl-5,6-dimethylbenzimidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the sulfinyl group can yield the corresponding sulfide derivative. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The benzimidazole rings can participate in nucleophilic and electrophilic substitution reactions. Reagents such as halogens, alkylating agents, and acylating agents can be used to introduce different substituents on the benzimidazole rings.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(5,6-Dimethylbenzimidazol-1-yl)sulfinyl-5,6-dimethylbenzimidazole has several scientific research applications:
Chemistry: The compound can be used as a precursor in the synthesis of other benzimidazole derivatives with desired properties.
Medicine: The compound may be explored for its potential therapeutic applications, such as in the development of new drugs for various diseases.
Industry: Benzimidazole derivatives are used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(5,6-Dimethylbenzimidazol-1-yl)sulfinyl-5,6-dimethylbenzimidazole involves its interaction with specific molecular targets and pathways. For example, benzimidazole derivatives can inhibit the activity of certain enzymes, such as nicotinate-nucleotide-dimethylbenzimidazole phosphoribosyltransferase, which is involved in the synthesis of alpha-ribazole-5’-phosphate . This inhibition can disrupt essential biological processes, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
1-(5,6-Dimethylbenzimidazol-1-yl)sulfinyl-5,6-dimethylbenzimidazole can be compared with other benzimidazole derivatives, such as:
5,6-Dimethylbenzimidazole: This compound is a simpler derivative with similar structural features but lacks the sulfinyl linkage.
2-Methylbenzimidazole: Another benzimidazole derivative with a single methyl group at the 2-position.
Benzimidazole: The parent compound without any methyl or sulfinyl substituents.
The uniqueness of this compound lies in its specific structural features, which may confer distinct biological activities and chemical reactivity compared to other benzimidazole derivatives.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
